(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol
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Overview
Description
(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . This compound is characterized by the presence of a 3-methyl group attached to a 4,5-dihydroisoxazole ring, which is further connected to a methanol group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4,5-dihydroisoxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-nitropropene with hydroxylamine, followed by reduction to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to form the amine, which is then cyclized to form the isoxazole ring.
Substitution: The methyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines and subsequent cyclization to isoxazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of (3-Methyl-4,5-dihydroisoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. In the context of neurological disorders, it may modulate neurotransmitter levels or receptor activity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-4,5-dihydroisoxazole): Lacks the methanol group, which may affect its solubility and reactivity.
(4,5-Dihydroisoxazol-5-yl)methanol: Lacks the methyl group, which may influence its biological activity and chemical properties.
(3-Methylisoxazole): Fully unsaturated isoxazole ring, which may result in different reactivity and stability.
Uniqueness
(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol is unique due to the presence of both the 3-methyl group and the methanol group attached to the dihydroisoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4-2-5(3-7)8-6-4/h5,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULDMOIFJXPJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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